(+)-Tomoxetine
CAS No.: 105314-53-2
VCID: VC0194884
Molecular Formula: C17H21NO
Molecular Weight: 255.35 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | (+)-Tomoxetine, also known as atomoxetine, is a selective norepinephrine reuptake inhibitor (SNRI) . It is primarily used to manage attention deficit hyperactivity disorder (ADHD) by improving attention span and controlling impulsivity . Atomoxetine is available as the hydrochloride salt under the brand name Strattera . It is used alongside other treatment approaches such as psychological, educational, and cognitive behavior therapy to address symptoms of ADHD, including hyperactivity, distractibility, emotional lability, and short attention span . Atomoxetine increases both norepinephrine and dopamine levels specifically within the prefrontal cortex, a region of the brain associated with memory and attention . Atomoxetine inhibits the presynaptic norepinephrine transporter (NET), which prevents the reuptake of norepinephrine in the brain, and also inhibits dopamine reuptake in the prefrontal cortex where dopamine transporter expression is minimal . While its action on NET is well-established, its effect on the serotonin transporter (SERT) is less clear . Studies have shown that atomoxetine acts as an NMDA receptor antagonist in rat cortical neurons at therapeutic concentrations . The half-life of atomoxetine varies significantly, averaging between 4.5 to 19 hours, and is affected by CYP2D6 activity . A chemically similar compound is tomoxetine hydrochloride, with a molecular weight of 291.82 . Tomoxetine hydrochloride is also known as atomoxetine and LY 139603 . |
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CAS No. | 105314-53-2 |
Product Name | (+)-Tomoxetine |
Molecular Formula | C17H21NO |
Molecular Weight | 255.35 g/mol |
IUPAC Name | (3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine |
Standard InChI | InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m0/s1 |
Standard InChIKey | VHGCDTVCOLNTBX-KRWDZBQOSA-N |
SMILES | CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 |
Canonical SMILES | CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 |
Purity | > 95% |
PubChem Compound | 6093336 |
Last Modified | Apr 15 2024 |
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